N-(2-adamantyl)-3-methoxybenzamide
Description
N-(2-Adamantyl)-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxybenzoyl moiety linked to a 2-adamantyl group via an amide bond. The adamantyl group, a rigid bicyclic hydrocarbon, confers high lipophilicity and metabolic stability, which are advantageous for central nervous system (CNS) drug design. The 3-methoxy group may participate in hydrogen bonding or act as an electron-donating substituent, influencing receptor binding.
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(2-adamantyl)-3-methoxybenzamide |
InChI |
InChI=1S/C18H23NO2/c1-21-16-4-2-3-13(10-16)18(20)19-17-14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15,17H,5-9H2,1H3,(H,19,20) |
InChI Key |
FRJQIYNRZMEPLI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-adamantyl)-3-methoxybenzamide to structurally and functionally related benzamide derivatives, focusing on synthesis, physicochemical properties, and pharmacological activity.
Pharmacological Profiles
- Receptor Affinity and Selectivity: The piperazine-substituted benzamide () exhibits nanomolar affinity for D4 receptors (>100-fold selectivity over D2, D3, and sigma receptors) due to its optimized substituent geometry and electronic effects . The benzimidazole derivative () binds mGluR5, a target for neurodegenerative diseases, with submicromolar potency, likely via hydrophobic interactions between the benzimidazole and receptor pockets . Hypothesis for this compound: The adamantyl group may enhance binding to sterol-rich membranes or allosteric sites in CNS targets (e.g., ion channels or GPCRs), though experimental validation is needed.
CNS Penetration :
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
